6-Cyano-2-(trifluoromethyl)nicotinic acid

Descripción general

Descripción

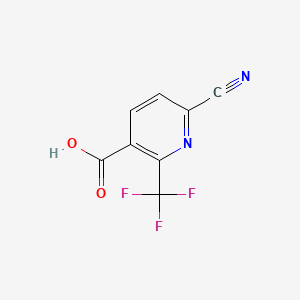

6-Cyano-2-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H3F3N2O2 It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-2-(trifluoromethyl)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Introduction of the Cyano Group: A cyano group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 2-position using a trifluoromethylating agent under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

6-Cyano-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Cyano-2-(trifluoromethyl)nicotinic acid can be synthesized through several methods, which often involve the modification of existing nicotinic acid derivatives. For instance, one method involves the use of cyanoacetamide and ethyl trifluoroacetoacetate as starting materials, followed by a series of reactions including chlorination and catalytic hydrogenation to yield the target compound . The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold for drug development.

Biological Activities

Antiviral Properties

Recent studies have highlighted the potential of this compound derivatives as inhibitors of HIV-1 reverse transcriptase. Specifically, compounds derived from this scaffold have shown promising results in inhibiting viral replication and RNase H function, with selectivity indices indicating low cytotoxicity . These properties suggest that such derivatives could be developed into effective antiviral agents.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound derivatives. Some studies have demonstrated significant activity against various microbial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicate that modifications to the functional groups can enhance antimicrobial efficacy .

Agricultural Applications

Insecticide Development

The compound has also been explored for its potential as an insecticide. Research indicates that derivatives of this compound exhibit insecticidal activities comparable to established neonicotinoids. These compounds target pests such as aphids and caterpillars, providing an alternative approach to pest management in agriculture .

Case Studies

-

HIV-1 Inhibition Study

A recent study evaluated a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives for their ability to inhibit HIV-1 replication. The lead compound demonstrated an IC50 value of 14 µM against RNase H, showcasing its potential as a dual inhibitor targeting both polymerase and RNase H functions . -

Antimicrobial Efficacy Assessment

In a comparative study on antimicrobial activity, certain derivatives were tested against nine microbial strains. Compounds exhibiting significant activity were identified, with some showing better efficacy than standard antibiotics like Amoxicillin . -

Agricultural Field Trials

Field trials conducted with modified versions of this compound showed promising results in controlling pest populations without adversely affecting beneficial insects. This highlights the compound's potential as a sustainable agricultural solution .

Mecanismo De Acción

The mechanism of action of 6-Cyano-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Cyano-2-methylpyridine-3-carboxylic acid

- 6-Cyano-2-chloronicotinic acid

- 6-Cyano-2-bromonicotinic acid

Uniqueness

6-Cyano-2-(trifluoromethyl)nicotinic acid is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyano group provides a site for further chemical modifications.

Actividad Biológica

6-Cyano-2-(trifluoromethyl)nicotinic acid (CTNA) is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by the presence of both cyano and trifluoromethyl groups, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of CTNA, including its mechanism of action, potential therapeutic applications, and comparative studies with similar compounds.

CTNA has the following chemical structure:

- Chemical Formula: C₇H₄F₃N₃O₂

- CAS Number: 1211537-27-7

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group provides a site for further chemical modifications .

The biological activity of CTNA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano and trifluoromethyl groups influence the compound's reactivity and binding affinity, modulating biological pathways that can lead to therapeutic effects. Notably, CTNA has been studied for its role as a potential inhibitor in various biochemical processes .

1. Antimicrobial Activity

CTNA has shown promising antimicrobial properties. Research indicates that derivatives of nicotinic acid with trifluoromethyl substitutions exhibit enhanced activity against certain bacterial strains. For example, studies on related compounds have demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential application in treating resistant infections .

3. Hair Growth Promotion

Recent investigations into CTNA's derivatives have revealed its ability to promote hair growth in models of androgenetic alopecia (AGA). One study highlighted a derivative that acted as an androgen receptor antagonist, promoting hair growth without noticeable toxicity. This positions CTNA as a candidate for further research in dermatological applications .

Comparative Studies

To understand CTNA's unique properties, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Cyano-2-methylpyridine-3-carboxylic acid | Lacks trifluoromethyl group | Moderate antimicrobial activity |

| 6-Cyano-2-chloronicotinic acid | Contains chlorine instead of trifluoromethyl | Insecticidal properties |

| 6-Cyano-2-bromonicotinic acid | Contains bromine | Limited studies on biological activity |

CTNA stands out due to the dual presence of cyano and trifluoromethyl groups, which provide distinct chemical reactivity and enhanced biological profiles compared to these analogs .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyridine derivatives for antimicrobial activity, CTNA was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited superior inhibition rates compared to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Insecticidal Potential

A series of neonicotinoid analogs were synthesized from CTNA derivatives and tested against agricultural pests. The results demonstrated that certain modifications enhanced insecticidal efficacy significantly compared to existing commercial products .

Propiedades

IUPAC Name |

6-cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)6-5(7(14)15)2-1-4(3-12)13-6/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFALOKVJQIUJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721356 | |

| Record name | 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211537-27-7 | |

| Record name | 6-Cyano-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.